molecular formula C17H22BrNO2 B6124114 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol

2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol

Cat. No. B6124114
M. Wt: 352.3 g/mol
InChI Key: ZFMXSRBTPYKOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is a synthetic compound that belongs to the class of isoquinolines. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is not fully understood, but it is believed to act as a dopamine receptor agonist. It has been shown to bind to both D1 and D2 dopamine receptors, leading to an increase in dopamine release in the brain. This increase in dopamine activity may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to increase dopamine release in neuronal cells and to protect against oxidative stress. In vivo studies have shown that it can improve motor function in animal models of Parkinson's disease and reduce amyloid-beta levels in the brain of animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is its potential as a therapeutic agent for neurological disorders. In addition, it has been used as a tool compound for the study of dopamine receptors and their ligands. However, one limitation of its use in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol. One area of interest is the development of more potent and selective dopamine receptor agonists based on its structure. Another area of interest is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and schizophrenia. Finally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol involves the reaction between 3-bromobenzaldehyde and octahydroisoquinoline in the presence of acetic anhydride as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the synthesis is typically around 70-80%, and the purity can be increased through recrystallization.

Scientific Research Applications

2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been used as a tool compound for the study of dopamine receptors and their ligands.

properties

IUPAC Name

1-[1-(3-bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-12(20)19-10-9-17(21)8-3-2-7-15(17)16(19)13-5-4-6-14(18)11-13/h4-6,11,15-16,21H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMXSRBTPYKOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCCCC2C1C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone

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